molecular formula C19H18N2O5 B2788649 ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate CAS No. 879587-40-3

ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate

Cat. No. B2788649
CAS RN: 879587-40-3
M. Wt: 354.362
InChI Key: KNRHPCRSTBIAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Again, without specific data, I can only provide a general analysis. The compound likely has a complex three-dimensional structure due to the presence of the pyrazole ring and the ester group.


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The pyrazole ring can also participate in various reactions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the nature of any substituents present .

Mechanism of Action

The mechanism of action of ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate involves its ability to react with reactive oxygen species (ROS) in cells. When ROS are present, they react with the compound to form a fluorescent product that can be detected using fluorescence microscopy. This allows researchers to visualize the location and extent of ROS in cells and to study the effects of oxidative stress on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative stress and to reduce inflammation. It has also been shown to have anti-cancer properties and to improve glucose metabolism in diabetic animals. In addition, this compound has been shown to improve cognitive function and to reduce the risk of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate in lab experiments is its ability to detect ROS in cells with high sensitivity and specificity. It is also relatively easy to use and does not require specialized equipment. However, one limitation of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate. One area of research is the development of new drug therapies that target oxidative stress and inflammation. Another area of research is the use of this compound as a tool for studying the mechanisms of action of various drugs. Finally, this compound could be used to develop new diagnostic tools for detecting oxidative stress in patients with various diseases.

Synthesis Methods

The synthesis of ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2,4-dihydroxybenzaldehyde, which is then reacted with 3-methyl-1H-pyrazol-5-amine to form 5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with ethyl 4-bromobenzoate to form this compound.

Scientific Research Applications

Ethyl 4-{[5-(2,4-dihydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate has a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species in cells. It has also been used as a tool for studying the role of oxidative stress in various diseases, including cancer, diabetes, and neurodegenerative diseases. In addition, this compound has been used to study the mechanisms of action of various drugs and to develop new drug therapies.

properties

IUPAC Name

ethyl 4-[[3-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)12-4-7-14(8-5-12)26-18-11(2)20-21-17(18)15-9-6-13(22)10-16(15)23/h4-10,22-23H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRHPCRSTBIAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.